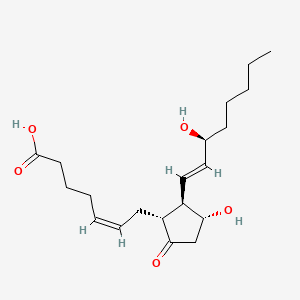

Prostaglandin E2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Prostaglandin E2 (PGE2, CAS: 363-24-6) is a primary endogenous lipid mediator derived from arachidonic acid via the cyclooxygenase (COX) pathway. It functions as a potent, non-selective agonist for all four E-prostanoid receptor subtypes (EP1, EP2, EP3, and EP4), mediating diverse physiological processes including inflammation, smooth muscle regulation, and stem cell homeostasis[1]. In laboratory and industrial procurement, PGE2 is the definitive baseline material for studying COX-2 downstream signaling, screening 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors, and benchmarking hematopoietic stem cell (HSC) expansion protocols [2]. Due to its rapid in vivo metabolism and susceptibility to spontaneous dehydration in aqueous environments, the procurement of high-purity PGE2—typically supplied as a lyophilized powder or in anhydrous organic solvents—is critical for reproducible assay performance.

Substituting PGE2 with closely related prostanoids or synthetic analogs fundamentally alters assay kinetics and receptor activation profiles. While synthetic analogs like 16,16-dimethyl PGE2 (dmPGE2) or misoprostol are often substituted for their extended half-lives, they bypass endogenous metabolic regulation by 15-PGDH, rendering them unsuitable for studies measuring natural lipid clearance or transient signaling[1]. Furthermore, substituting PGE2 with PGE1 introduces off-target activation of the prostacyclin (IP) receptor, while PGF2α exclusively targets the FP receptor, failing to engage the EP1-4 pathways[2]. Finally, degraded PGE2 (which rapidly forms PGA2 and PGB2 in aqueous buffers) introduces cyclopentenone-specific signaling artifacts, making crude or improperly stored preparations highly detrimental to EP-receptor-specific workflows[3].

References

- [1] Tai, H. H., et al. (2002). Prostaglandin catabolizing enzymes. Prostaglandins & Other Lipid Mediators, 68, 483-493.

- [2] Sugimoto, Y., & Narumiya, S. (2007). Prostaglandin E receptors. Journal of Biological Chemistry, 282(16), 11613-11617.

- [3] Shibata, T., et al. (2002). Cyclopentenone prostaglandins: new insights on their biological actions. FASEB Journal, 16(2), 143-155.

Endogenous Metabolic Clearance via 15-PGDH

PGE2 is the natural substrate for 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which rapidly oxidizes it to the inactive 15-keto-PGE2. In contrast, the synthetic analog 16,16-dimethyl PGE2 (dmPGE2) is sterically hindered and resists 15-PGDH degradation, leading to an artificially prolonged half-life[1]. While dmPGE2 is preferred for sustained in vivo dosing, native PGE2 is strictly required for assays evaluating endogenous metabolic rates, where human 15-PGDH exhibits a Km of approximately 8 to 59 µM for PGE2 depending on the tissue source [2].

| Evidence Dimension | Susceptibility to 15-PGDH oxidation |

| Target Compound Data | PGE2 (Rapidly degraded; Km ~ 8-59 µM) |

| Comparator Or Baseline | 16,16-dimethyl PGE2 (Resistant to 15-PGDH) |

| Quantified Difference | Near-zero Vmax for dmPGE2 vs high Vmax for PGE2. |

| Conditions | In vitro enzymatic assays using recombinant or tissue-derived 15-PGDH. |

Buyers screening 15-PGDH inhibitors or modeling true endogenous lipid clearance must procure native PGE2 rather than stable synthetic analogs.

Selective EP Receptor Activation Without IP Receptor Off-Target Effects

PGE2 binds with high affinity (Ki in the low nanomolar range, typically 1-10 nM) to all four E-prostanoid receptors (EP1, EP2, EP3, and EP4) [1]. When compared to PGE1—which differs only by the absence of one double bond—PGE2 provides a more specific EP-driven response. PGE1 exhibits significant cross-reactivity with the prostacyclin (IP) receptor, whereas PGE2 does not[2]. Additionally, other endogenous prostanoids like PGF2α show negligible affinity for EP receptors (Ki > 1000 nM) [1].

| Evidence Dimension | Receptor binding affinity (Ki) |

| Target Compound Data | PGE2 (High affinity for EP1-4; low affinity for IP) |

| Comparator Or Baseline | PGE1 (High affinity for EP receptors AND IP receptor) |

| Quantified Difference | PGE2 avoids the IP-mediated off-target signaling characteristic of PGE1. |

| Conditions | Radioligand binding and functional assays in receptor-expressing cells. |

For precise mapping of EP-mediated pathways (e.g., EP4-driven macrophage modulation), PGE2 is the mandatory choice to avoid confounding IP receptor activation.

Aqueous Instability and PGA2 Formation Kinetics

Unlike stable synthetic analogs, PGE2 is highly sensitive to aqueous environments, particularly at pH levels outside the physiological range (pH < 4 or > 7), where it spontaneously dehydrates to form PGA2, and subsequently PGB2 [1]. Even in physiological buffers at 37°C, PGE2 has a limited half-life, necessitating fresh preparation. This handling characteristic sharply contrasts with stable analogs like misoprostol, which are chemically engineered for prolonged aqueous stability [1].

| Evidence Dimension | Spontaneous aqueous dehydration |

| Target Compound Data | PGE2 (Rapidly dehydrates to PGA2 at non-neutral pH) |

| Comparator Or Baseline | Misoprostol / dmPGE2 (Chemically stabilized against dehydration) |

| Quantified Difference | Substantial formation of PGA2/PGB2 artifacts in PGE2 solutions if improperly stored. |

| Conditions | Aqueous buffer storage at room temperature or 37°C. |

Dictates strict procurement requirements for anhydrous formulations (lyophilized or ethanol/DMSO solutions) and mandates immediate use in in vitro workflows to prevent cyclopentenone-induced artifacts.

Endogenous Benchmark for HSC Homing and Expansion

PGE2 is a standard additive for hematopoietic stem cell (HSC) expansion and homing assays. In transwell migration models, treatment of human CD34+ cells with PGE2 significantly upregulates CXCR4 expression, increasing the migration rate towards stromal cells to approximately 18-21%, compared to much lower baseline rates in untreated controls [1]. While dmPGE2 is often used for clinical ex vivo expansion due to its stability, native PGE2 remains the essential baseline control for evaluating the endogenous homing mechanism[1].

| Evidence Dimension | CD34+ cell migration rate (homing potential) |

| Target Compound Data | PGE2-treated cells (~18-21% migration) |

| Comparator Or Baseline | Vehicle control (Significantly lower baseline migration) |

| Quantified Difference | Substantial enhancement of CXCR4-mediated homing compared to baseline. |

| Conditions | Human CD34+ transwell migration assay towards BMMSCs. |

Procurement of native PGE2 is essential for establishing the baseline endogenous control in stem cell media formulation and homing assays.

15-PGDH Inhibitor Screening Assays

As the natural substrate for 15-PGDH, PGE2 is the required reagent for enzymatic assays evaluating the efficacy of novel 15-PGDH inhibitors (e.g., SW033291) aimed at tissue regeneration [1]. Stable analogs cannot be used in this workflow as they bypass the target enzyme.

Hematopoietic Stem Cell (HSC) Expansion Media Benchmarking

Used as the endogenous benchmark in cell culture media to study CXCR4-mediated homing and expansion of CD34+ stem cells, serving as a critical control against synthetic expanders like dmPGE2[2].

EP Receptor-Specific Inflammation Modeling

Ideal for in vitro models of macrophage and T-cell modulation where specific EP1-4 receptor activation is required without the confounding IP receptor activation caused by PGE1 [1].

Endogenous Lipid Clearance Pharmacokinetics

Essential for in vivo or ex vivo models measuring the natural metabolic half-life of prostanoids, where stable analogs (like misoprostol) would yield artificially prolonged signaling profiles [2].

References

- [1] Zhang, Y., et al. (2015). Tissue regeneration. Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration. Science, 348(6240), aaa2340.

- [2] North, T. E., et al. (2007). Prostaglandin E2 regulates vertebrate haematopoietic stem cell homeostasis. Nature, 447(7147), 1007-1011.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.82 (LogP)

2.82

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H360 (97.4%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Prostaglandin E2 (PGE2), also known by the name dinoprostone, is a naturally occurring compound involved in promoting labor, though it is also present in the inflammatory pathway. Prostaglandin E2 is FDA approved for cervical ripening for the induction of labor in patients for which there is a medical indication for induction. When used as a vaginal suppository, it is indicated as an abortifacient from gestational week 12 to 20 or for the evacuation of uterine contents for the management of missed abortion and intrauterine fetal death up to 28 weeks. Prostaglandin E2 is also useful for the management of gestational trophoblastic disease. Importantly, it is not a feticidal agent. Given its oxytocic properties, the administration of dinoprostone should only be at the proper dosages by experienced clinicians.

Drug Classes

Pharmacology

Dinoprostone is a synthetic prostaglandin E2 (PGE2) analogue with smooth muscle contraction inducing property. It has been suggested that PGE2 regulates the intracellular levels of cyclic 3, 5-adenosine monophosphate (cAMP) by activating adenylate cyclase and thereby increases cellular membrane calcium ion transport. By acting directly on the myometrium, dinoprostone induces uterine and gastrointestinal smooth muscle contractions.

MeSH Pharmacological Classification

ATC Code

G02 - Other gynecologicals

G02A - Uterotonics

G02AD - Prostaglandins

G02AD02 - Dinoprostone

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Prostaglandin

PTGER2 [HSA:5732] [KO:K04259]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

The major route of elimination of the products of PGE2 metabolism is the kidneys.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

"Dinoprostone topical Use During Pregnancy". Drugs.com. 17 December 2019. Retrieved 27 July 2020.

"Dinoprostone". The American Society of Health-System Pharmacists. Archived from the original on 16 January 2017. Retrieved 8 January 2017.

Shirley M (October 2018). "Dinoprostone Vaginal Insert: A Review in Cervical Ripening". Drugs. 78 (15): 1615–1624. doi:10.1007/s40265-018-0995-2. PMID 30317521. S2CID 52978808.

Xi M, Gerriets V (2020). "Prostaglandin E2 (Dinoprostone)". StatPearls. Treasure Island (FL): StatPearls Publishing. PMID 31424863.

Northern Neonatal Network (208). Neonatal Formulary: Drug Use in Pregnancy and the First Year of Life (5 ed.). John Wiley & Sons. p. 2010. ISBN 9780470750353. Archived from the original on 2017-01-13.

British national formulary : BNF 69 (69 ed.). British Medical Association. 2015. pp. 538–540. ISBN 9780857111562.

Hwa J, Martin K (2017). "Chapter 18: The Eicosanoids: Prostaglandins, Thromboxanes, Leukotrienes, & Related Compounds". In Katzung BG (ed.). Basic & Clinical Pharmacology (14th ed.). New York, NY: McGraw-Hill Education.

Smith WL, Urade Y, Jakobsson PJ (October 2011). "Enzymes of the cyclooxygenase pathways of prostanoid biosynthesis". Chemical Reviews. 111 (10): 5821–65. doi:10.1021/cr2002992. PMC 3285496. PMID 21942677.

Hamilton R (2015). Tarascon Pocket Pharmacopoeia 2015 Deluxe Lab-Coat Edition. Jones & Bartlett Learning. p. 361. ISBN 9781284057560.

World Health Organization (2019). World Health Organization model list of essential medicines: 21st list 2019. Geneva: World Health Organization. hdl:10665/325771. WHO/MVP/EMP/IAU/2019.06. License: CC BY-NC-SA 3.0 IGO.

"Dinoprostone". PubChem. Retrieved 2020-07-27.

Sharma M, Sasikumar M, Karloopia SD, Shahi BN (April 2001). "Prostaglandins in Congential Heart Disease". Medical Journal, Armed Forces India. 57 (2): 134–8. doi:10.1016/S0377-1237(01)80134-9. PMC 4925861. PMID 27407318.

Silove ED, Coe JY, Shiu MF, Brunt JD, Page AJ, Singh SP, Mitchell MD (March 1981). "Oral prostaglandin E2 in ductus-dependent pulmonary circulation". Circulation. 63 (3): 682–8. doi:10.1161/01.CIR.63.3.682. PMID 7460252. S2CID 2535420.

Schlemmer M, Khoss A, Salzer HR, Wimmer M (July 1982). "[Prostaglandin E2 in newborns with congenital heart disease]". Zeitschrift für Kardiologie. 71 (7): 452–7. PMID 6958133.

Mohan H (2015). Textbook of Pathology (7th ed.). p. 404. ISBN 978-93-5152-369-7.

Wiemer AJ, Hegde S, Gumperz JE, Huttenlocher A (October 2011). "A live imaging cell motility screen identifies prostaglandin E2 as a T cell stop signal antagonist". Journal of Immunology. 187 (7): 3663–70. doi:10.4049/jimmunol.1100103. PMC 3178752. PMID 21900181.

Bhala N, Emberson J, Merhi A, Abramson S, Arber N, Baron JA, et al. (August 2013). "Vascular and upper gastrointestinal effects of non-steroidal anti-inflammatory drugs: meta-analyses of individual participant data from randomised trials". Lancet. 382 (9894): 769–79. doi:10.1016/S0140-6736(13)60900-9. PMC 3778977. PMID 23726390.

Rabow MW, Pantilat SE, Shah AC, Poree L, Steiger S (2020). Papadakis MA, McPhee SJ, Rabow MW (eds.). "Acute Pain". Current Medical Diagnosis and Treatment 2020. New York, NY: McGraw-Hill Education. Retrieved 2020-08-04.

Kalinski P (January 2012). "Regulation of immune responses by prostaglandin E2". Journal of Immunology. 188 (1): 21–8. doi:10.4049/jimmunol.1101029. PMC 3249979. PMID 22187483.

Famitafreshi H, Karimian M (2020). "Prostaglandins as the Agents That Modulate the Course of Brain Disorders". Degenerative Neurological and Neuromuscular Disease. 10: 1–13. doi:10.2147/DNND.S240800. PMC 6970614. PMID 32021549.

Furuyashiki T, Narumiya S (March 2011). "Stress responses: the contribution of prostaglandin E(2) and its receptors". Nature Reviews. Endocrinology. 7 (3): 163–75. doi:10.1038/nrendo.2010.194. hdl:2433/156404. PMID 21116297. S2CID 21554307.

Gomez I, Foudi N, Longrois D, Norel X (August 2013). "The role of prostaglandin E2 in human vascular inflammation". Prostaglandins, Leukotrienes, and Essential Fatty Acids. 89 (2–3): 55–63. doi:10.1016/j.plefa.2013.04.004. PMID 23756023.

Torres R, Picado C, de Mora F (January 2015). "The PGE2-EP2-mast cell axis: an antiasthma mechanism". Molecular Immunology. 63 (1): 61–8. doi:10.1016/j.molimm.2014.03.007. PMID 24768319.

Tenore JL (May 2003). "Methods for cervical ripening and induction of labor". American Family Physician. 67 (10): 2123–8. PMID 12776961.

ACOG Committee on Practice Bulletins -- Obstetrics (August 2009). "ACOG Practice Bulletin No. 107: Induction of labor". Obstetrics and Gynecology. 114 (2 Pt 1): 386–97. doi:10.1097/AOG.0b013e3181b48ef5. PMID 19623003.

McDonagh, Marian; Skelly, Andrea C.; Tilden, Ellen; Brodt, Erika D.; Dana, Tracy; Hart, Erica; Kantner, Shelby N.; Fu, Rongwei; Hermesch, Amy C. (2021-03-22). "Outpatient Cervical Ripening: A Systematic Review and Meta-analysis". Obstetrics & Gynecology. Publish Ahead of Print (1): 1–2. doi:10.1097/AOG.0000000000004382. ISSN 0029-7844. PMC 8011513. PMID 33278282.

Singh EJ, Zuspan FP (May 1974). "Prostaglandins: overview in obstetrics and gynecology". Journal of Reproduction and Fertility. 12 (5): 211–4. doi:10.1530/jrf.0.0410211. PMID 4599109.

Bygdeman M (December 1984). "The use of prostaglandins and their analogues for abortion". Clinics in Obstetrics and Gynaecology. 11 (3): 573–84. doi:10.1016/S0306-3356(21)00617-8. PMID 6391777.

O'Dwyer S, Raniolo C, Roper J, Gupta M (2015). "Improving induction of labour - a quality improvement project addressing Caesarean section rates and length of process in women undergoing induction of labour". BMJ Quality Improvement Reports. 4 (1): u203804.w4027. doi:10.1136/bmjquality.u203804.w4027. PMC 4693078. PMID 26734422.

"Administration and Dosing". www.cervidil.com. Retrieved 2020-07-31.

"Prostin E2 Pfizer Monograph" (PDF).

Calder AA, MacKenzie IZ (September 1997). "Review of Propess--a controlled release dinoprostone (prostaglandin E2 ) pessary". Journal of Obstetrics and Gynaecology. 17 Suppl 2: S53-67. doi:10.1080/jog.17.S2.S53. PMID 15511754.

"Dinoprostone dosage forms confused" (PDF). Institute for Safe Medication Practices. 18 (17). 2013.

"Prostaglandin E2". American Chemical Society.

Serhan CN, Levy B (July 2003). "Success of prostaglandin E2 in structure-function is a challenge for structure-based therapeutics". Proceedings of the National Academy of Sciences of the United States of America. 100 (15): 8609–11. Bibcode:2003PNAS..100.8609S. doi:10.1073/pnas.1733589100. PMC 166355. PMID 12861081.

"Drugs@FDA: FDA-Approved Drugs". www.accessdata.fda.gov.